pentyl methacrylate chemical structure and properties
pentyl methacrylate chemical structure and properties
This guide provides a comprehensive overview of the chemical structure, properties, and polymerization kinetics of pentyl methacrylate, tailored for researchers, scientists, and professionals in drug development and polymer chemistry.
Chemical Structure and Identification
Pentyl methacrylate, also known as n-amyl methacrylate, is an organic compound and the ester of methacrylic acid and pentanol. Its chemical structure consists of a pentyl group attached to the oxygen of the carboxylate group of the methacrylate moiety.
Table 1: Chemical Identifiers for Pentyl Methacrylate
| Identifier | Value |
| IUPAC Name | pentyl 2-methylprop-2-enoate[1] |
| Synonyms | Amyl methacrylate, n-amyl methacrylate[1][2] |
| CAS Number | 2849-98-1[1] |
| Molecular Formula | C₉H₁₆O₂[1][3] |
| SMILES | CCCCCOC(=O)C(=C)C[1][3] |
| InChI | InChI=1S/C9H16O2/c1-4-5-6-7-11-9(10)8(2)3/h2,4-7H2,1,3H3[1][3] |
| InChIKey | GYDSPAVLTMAXHT-UHFFFAOYSA-N[1][3] |
Physicochemical Properties
The physical and chemical properties of pentyl methacrylate are crucial for its handling, storage, and application in various chemical processes.
Table 2: Physical and Chemical Properties of Pentyl Methacrylate
| Property | Value |
| Molecular Weight | 156.22 g/mol [1] |
| Appearance | Colorless liquid |
| Density | 0.89 g/cm³[4][5] |
| Boiling Point | 179.8 °C at 760 mmHg[4][5] |
| Flash Point | 53.9 °C[4][5] |
| Refractive Index | 1.426[4][5] |
| Vapor Pressure | 0.923 mmHg at 25°C[4][5] |
Synthesis and Polymerization
Pentyl methacrylate serves as a monomer for the synthesis of various polymers. Its polymerization can be achieved through different mechanisms, most commonly free-radical polymerization.
A general route for the synthesis of methacrylate monomers involves the reaction of methacrylic acid or its derivatives with the corresponding alcohol. For instance, p-tolyl methyl methacrylate is synthesized from the reaction of sodium methacrylate with p-tolyl chloride[6]. A similar transesterification reaction of 2-(diethylamino)ethyl methacrylate with methanol can yield methyl methacrylate[7].
The polymerization of pentyl methacrylate is typically initiated by free-radical initiators such as 2,2'-azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide (BPO)[8]. The process involves initiation, propagation, and termination steps.
Experimental Protocols
Prior to polymerization, pentyl methacrylate is typically purified by passing it through a column of basic alumina to remove inhibitors[9].
This method is used to determine the propagation rate coefficient (kp) of radical polymerization[9].
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Materials: Pentyl methacrylate, a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA), and optionally a solvent (e.g., toluene)[9].
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Procedure:
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A mixture of the monomer, photoinitiator, and solvent is placed in a thermostated cuvette.
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The mixture is purged with an inert gas (e.g., argon) for approximately 10 minutes and preheated[9].
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The polymerization is initiated by periodic laser pulses at a known repetition rate[9].
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The reaction is quenched by adding an inhibitor (e.g., hydroquinone)[9].
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Monomer conversion is determined gravimetrically after removing the unreacted monomer under vacuum[9].
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The molar mass distribution of the resulting polymer is analyzed by size-exclusion chromatography (SEC) to determine kp[9].
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RAFT polymerization is a controlled radical polymerization technique used to synthesize polymers with well-defined molecular weights and narrow dispersities.
-
Materials: Pentyl methacrylate, an initiator (e.g., AIBN), and a RAFT agent (e.g., 4-cyano-4-[(dodecylsulfanylthiocarbonyl) sulfanyl]pentanoic acid, CDSPA)[9].
-
Procedure:
-
Solutions of the initiator and RAFT agent in the monomer are prepared[9].
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The solutions are purged with argon and then heated to 60 °C to initiate polymerization[9].
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The polymerization is stopped at predetermined time intervals by cooling the reaction vessels in an ice bath[9].
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Monomer conversion is determined gravimetrically after removing the residual monomer under vacuum[9].
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Applications
Polymers derived from pentyl methacrylate, like other poly(methacrylates), have a wide range of applications due to their versatile properties. Poly(methyl methacrylate) (PMMA), a related polymer, is known for its excellent transparency, chemical stability, and electrical insulation, finding use in aviation, architecture, medical devices, and optics[8][10][11]. The incorporation of different alkyl ester groups, such as the pentyl group, allows for the tuning of polymer properties like flexibility and glass transition temperature, making them suitable for use in:
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Coatings and Adhesives: Where they can enhance flexibility, weather resistance, and adhesion[4].
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Polymer Production: As a comonomer to modify the properties of the final polymer, contributing to durability and flexibility[4].
Safety and Handling
Pentyl methacrylate is associated with certain hazards and should be handled with appropriate safety precautions.
Table 3: GHS Hazard Statements for Pentyl Methacrylate
| Hazard Code | Statement |
| H315 | Causes skin irritation[1][12] |
| H319 | Causes serious eye irritation[1][12] |
| H335 | May cause respiratory irritation[1][12] |
Handling recommendations include:
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Working in a well-ventilated area.
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Wearing appropriate personal protective equipment, including gloves and eye protection.
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Avoiding contact with skin and eyes[13].
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Keeping away from heat, sparks, and open flames as it is a flammable liquid.
-
Storing in a tightly closed container in a cool, dry place[13].
References
- 1. Pentyl methacrylate | C9H16O2 | CID 76101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pentyl methacrylate [chembk.com]
- 3. PubChemLite - Pentyl methacrylate (C9H16O2) [pubchemlite.lcsb.uni.lu]
- 4. Cas 2397-76-4,NEO-PENTYL METHACRYLATE | lookchem [lookchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Synthesis, Characterization of (p-Tolyl Methyl Methacrylate) Polymer and Investigation of Thermal Properties | Semantic Scholar [semanticscholar.org]
- 7. Transesterification or polymerization? Reaction mechanism and kinetics of 2-(diethylamino)ethyl methacrylate with methanol and the competitive effect on free-radical polymerization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. d-nb.info [d-nb.info]
- 10. mdpi.com [mdpi.com]
- 11. POLYMETHYL METHACRYLATE - Ataman Kimya [atamanchemicals.com]
- 12. chemical-label.com [chemical-label.com]
- 13. spectrumchemical.com [spectrumchemical.com]
